molecular formula C15H18N2O4 B4403658 N-1-adamantyl-5-nitro-2-furamide

N-1-adamantyl-5-nitro-2-furamide

Cat. No.: B4403658
M. Wt: 290.31 g/mol
InChI Key: URUONALALDHCBG-UHFFFAOYSA-N
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Description

N-1-Adamantyl-5-nitro-2-furamide is a chemical compound of interest in medicinal chemistry research, particularly in the development of new neuroprotective and anti-inflammatory agents. This molecule incorporates two notable pharmacophores: a 5-nitrofuran group and a rigid, lipophilic 1-adamantyl moiety. The adamantyl group is a key structural feature in several CNS-active drugs, such as amantadine and memantine, as it enhances lipophilicity and facilitates traversal of biological membranes like the blood-brain barrier . Its large, cage-like structure can also improve metabolic stability and strengthen interactions with target proteins . Concurrently, the 5-nitro-2-furamide component is a hallmark of the nitrofuran antibiotic class, which includes drugs like nitrofurantoin, known for its antibacterial properties against urinary tract infections . Researchers are exploring the synergy of these two motifs to create novel chemical entities with potential dual-purpose activity. Preliminary investigations into structurally similar adamantyl-nitrofuran compounds suggest possible applications in inhibiting pro-inflammatory pathways and angiogenesis . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-adamantyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-14(12-1-2-13(21-12)17(19)20)16-15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUONALALDHCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329633
Record name N-(1-adamantyl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339298-33-8
Record name N-(1-adamantyl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-5-nitro-2-furamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

N-1-adamantyl-5-nitro-2-furamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-1-adamantyl-5-nitro-2-furamide involves its interaction with biological targets through its nitro and furan functionalities. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the furan ring can participate in binding interactions with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide

  • Structural Similarities : Both compounds share a 5-nitro-2-furyl group, which is critical for electrophilic interactions.
  • Functional Differences: N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide lacks the adamantyl group but includes a thiazole ring linked to a formamide moiety. This structure is associated with potent carcinogenicity in rodent models, inducing bladder carcinomas and renal pelvis hyperplasia within weeks of exposure .
Parameter N-1-adamantyl-5-nitro-2-furamide N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide
Core Structure Adamantyl-furamide Thiazolyl-formamide
Nitro Group Position 5-nitro-furan 5-nitro-furan
Reported Bioactivity Not documented Carcinogenic (bladder/renal tumors in rats)
Metabolic Stability Likely high (adamantyl group) Low (rapid bioactivation to carcinogenic metabolites)

Ranitidine-Related Nitro-Furan Derivatives

  • Ranitidine Nitroacetamide: Contains a 5-nitro-furan moiety but lacks the adamantyl group. However, its toxicity profile is distinct, focusing on hepatic and renal impurities rather than carcinogenicity .
  • Key Contrast: Unlike this compound, ranitidine derivatives include dimethylamino and sulfanylethyl groups, which alter solubility and reactivity. The adamantyl group in the former may confer unique pharmacokinetic properties, such as prolonged half-life or tissue penetration.

Mechanistic and Toxicological Insights

  • Nitro Group Reactivity: The 5-nitro-furan group in both this compound and N-(4-(5-nitro-2-furyl)-2-thiazolyl)formamide can undergo enzymatic reduction to form reactive intermediates (e.g., nitroso or hydroxylamine derivatives). These intermediates may alkylate DNA or proteins, a mechanism implicated in the carcinogenicity of the latter compound .
  • This hypothesis aligns with studies showing that bulky substituents reduce nitroreductase accessibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-1-adamantyl-5-nitro-2-furamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of nitro-furan derivatives typically involves coupling adamantyl amines with nitro-substituted furan carboxylic acid chlorides. For example, in structurally similar compounds like ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate, the reaction requires anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation. Temperature control (0–5°C) during coupling minimizes side reactions such as nitration or oxidation of the adamantane moiety . HPLC or LC-MS is recommended to monitor reaction progress and purity .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming adamantyl group substitution patterns (e.g., singlet peaks for adamantane protons at δ 1.6–2.1 ppm) and nitro-furan ring connectivity .
  • FTIR : Key absorption bands include C=O stretching (~1680 cm1^{-1}) for the amide and asymmetric NO2_2 stretching (~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and nitro group retention .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under thermal (40–60°C) and photolytic (UV light exposure) stress, followed by HPLC analysis, identify degradation products. Adamantane derivatives are generally stable at -20°C in inert atmospheres, but nitro groups may hydrolyze in humid environments .

Advanced Research Questions

Q. How do structural modifications (e.g., adamantyl vs. substituted aryl groups) impact the electronic properties and reactivity of nitro-furamides?

  • Methodological Answer : Computational studies (DFT) comparing HOMO-LUMO gaps of this compound with analogs (e.g., 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide) reveal that adamantane’s electron-donating effects stabilize the nitro group, reducing electrophilicity. Experimental validation via cyclic voltammetry shows shifts in reduction potentials .

Q. What contradictions exist in reported crystallographic data for adamantane-containing amides, and how can they be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., for N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide) arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction with synchrotron radiation improves resolution, while Hirshfeld surface analysis distinguishes packing motifs .

Q. How can researchers optimize the antibacterial activity of nitro-furan derivatives like this compound against resistant strains?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest that nitro group positioning and adamantane’s lipophilicity enhance membrane penetration. Microdilution assays (MIC ≤ 16 µg/mL) against S. aureus and E. coli combined with molecular docking (e.g., targeting bacterial nitroreductases) guide rational design .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for resolving contradictory bioactivity data in nitro-furan derivatives?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies confounding variables (e.g., solvent polarity in assays). Replicating studies under standardized OECD guidelines (e.g., fixed pH and temperature) reduces variability .

Q. How should researchers design kinetic studies to investigate nitro group reduction mechanisms in this compound?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor nitro-to-amine conversion rates under enzymatic (e.g., nitroreductase) or chemical (e.g., Zn/HCl) conditions. Apparent rate constants (kobsk_{\text{obs}}) derived from pseudo-first-order kinetics clarify mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1-adamantyl-5-nitro-2-furamide
Reactant of Route 2
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N-1-adamantyl-5-nitro-2-furamide

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